

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine Hydrochloride

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Compound of Interest

Compound Name: 2-(Chloromethyl)pyrimidine

Cat. No.: B1313406

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CAS Number: 936643-80-0

This technical guide provides a comprehensive overview of **2-(Chloromethyl)pyrimidine** hydrochloride, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines synthetic methodologies, and explores its applications, particularly in the synthesis of bioactive molecules and kinase inhibitors.

Physicochemical Properties

2-(Chloromethyl)pyrimidine hydrochloride is a crystalline solid that serves as a versatile synthetic intermediate in pharmaceutical chemistry.^{[1][2][3]} Its reactivity stems from the electrophilic chloromethyl group attached to the pyrimidine ring, a privileged scaffold in medicinal chemistry.^{[2][4]}

A summary of its key physicochemical properties is presented below for easy reference and comparison.

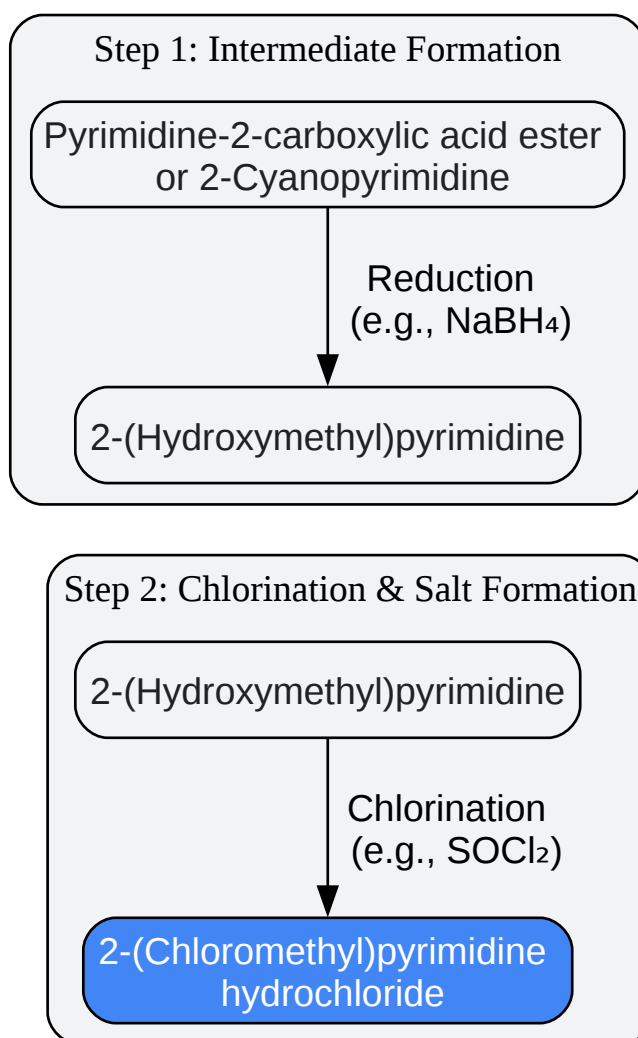
Property	Value	Reference(s)
CAS Number	936643-80-0	[1][2][5]
Molecular Formula	C ₅ H ₅ ClN ₂ · HCl	[1][2][5]
Molecular Weight	165.0 g/mol	[1][3][5]
Appearance	Crystalline solid; White to yellow or pale brown	[1][2][6]
Purity	≥95%	[1][3]
Melting Point	138-140 °C; 141-145°C; 147°C (dec.)	[2][7][8]
Solubility	DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL	[1][2][3]
UV-Vis (λ _{max})	206, 248 nm	[1][3]
Storage	-20°C for long-term stability	[1][2]
Stability	Stable for at least 4 years	[2]

Synthesis and Reactivity

The utility of **2-(Chloromethyl)pyrimidine** hydrochloride lies in its function as an electrophilic precursor, enabling the introduction of the pyrimidin-2-ylmethyl moiety into various molecular scaffolds.[4]

Synthetic Pathway

While detailed, peer-reviewed literature on the synthesis is limited, a robust and efficient pathway can be proposed based on established chemical transformations.[3][9][10] The most common approach involves a two-step process starting from a suitable precursor, such as 2-(hydroxymethyl)pyrimidine.[9][11]

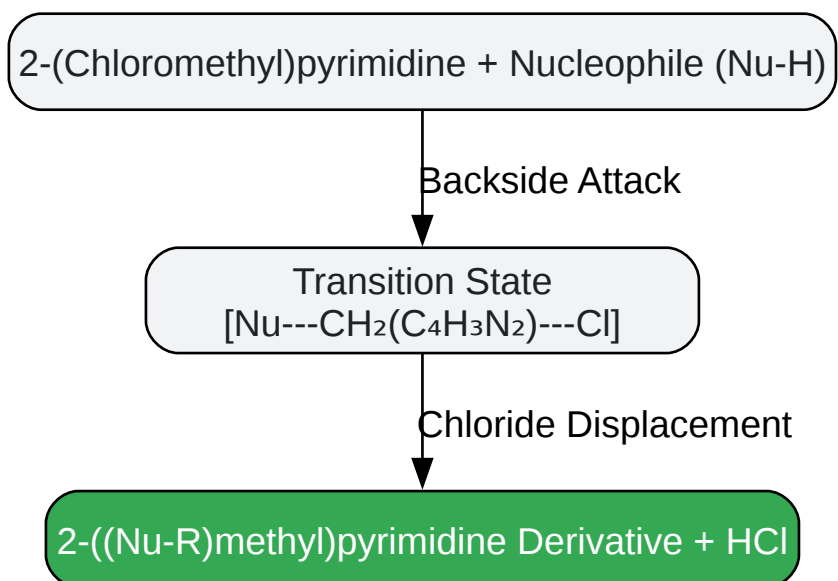


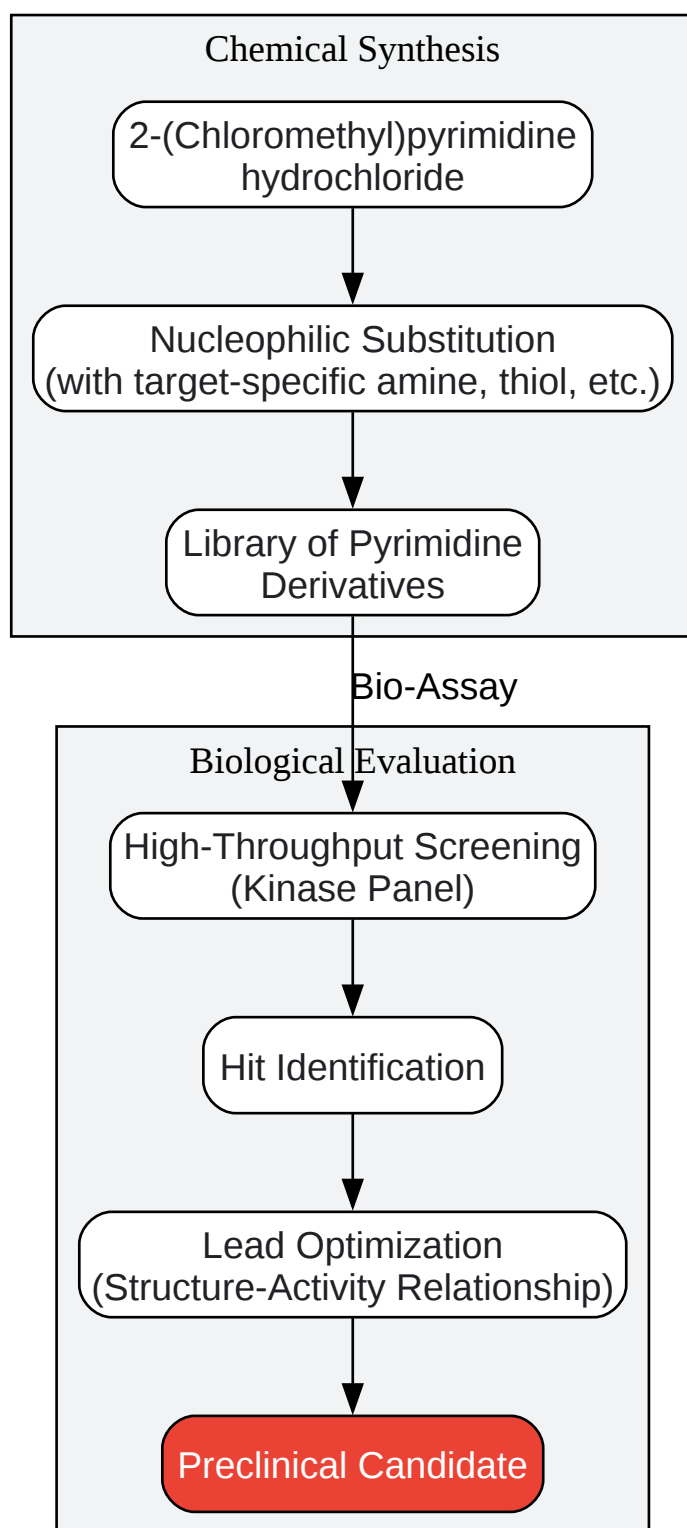
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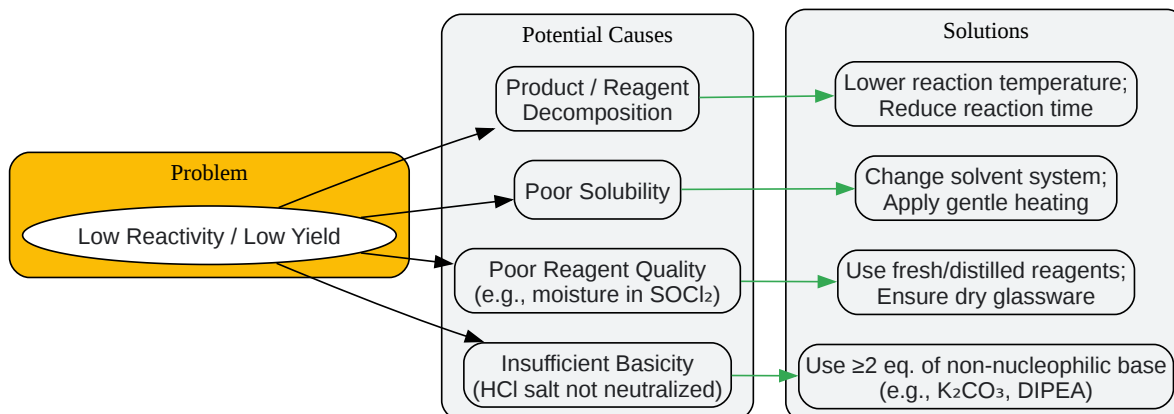
Caption: Proposed two-step synthesis of **2-(Chloromethyl)pyrimidine** hydrochloride.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity is a bimolecular nucleophilic substitution (S_N2) reaction at the chloromethyl group.[2][6] The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide array of nucleophiles, including amines, thiols, and alcohols.[6]







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